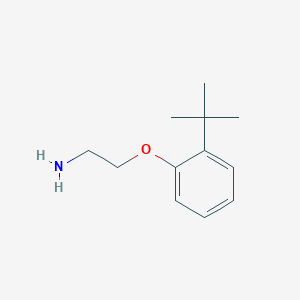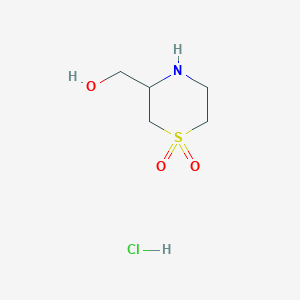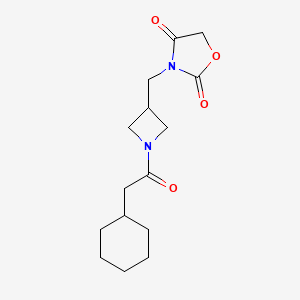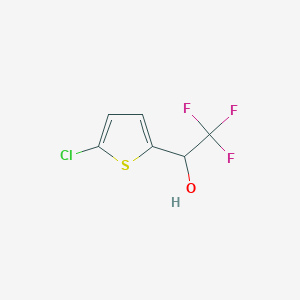![molecular formula C17H21NO2 B2507456 1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(p-tolyloxy)ethan-1-one CAS No. 2320924-39-6](/img/structure/B2507456.png)
1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(p-tolyloxy)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(p-tolyloxy)ethan-1-one is a useful research compound. Its molecular formula is C17H21NO2 and its molecular weight is 271.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Structure and Interactions
The compound "1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(p-tolyloxy)ethan-1-one" is structurally related to azabicyclo compounds, which have been studied for various chemical properties and interactions. The gold(III) tetrachloride salt of a related compound, L-cocaine, demonstrates intricate hydrogen bonding and close intermolecular contacts, highlighting the compound's potential in forming structurally complex salts (Wood et al., 2007). Another study on isomeric azabicyclo[3.2.1]octan-3-ones reveals their crystalline structures, showing intramolecular hydrogen bonds and π-π interactions, indicating a significant aspect of their reactivity and potential applications in material science (Brzezinski et al., 2013).
Synthetic Applications and Methodology Development
Research has also explored the synthetic applications of azabicyclo compounds, including the development of novel methodologies for creating structurally complex molecules. For example, the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor demonstrates the utility of these compounds in synthesizing biologically active molecules (Chen et al., 2010). Similarly, studies on the synthesis and reactivity of bicycles derived from tartaric acid and α-amino acids show the potential of azabicyclo compounds as conformationally constrained dipeptide isosteres, useful in the development of new therapeutic agents (Guarna et al., 1999).
Crystallographic and Conformational Analysis
Crystallographic studies have provided detailed insights into the conformational behavior of azabicyclo compounds. For instance, the relative configuration, absolute configuration, and absolute structure of three isomeric azabicyclo[3.2.1]octan-3-ones have been characterized, showcasing their diverse conformational dynamics and interactions (K. Brzezinski et al., 2013). These studies are crucial for understanding the fundamental chemical behavior of such compounds, paving the way for their application in designing new materials and drugs.
Pharmacological Potentials
Although specifics on the pharmacological applications of "this compound" are not provided, related azabicyclo compounds have been investigated for various biological activities. The structural and conformational study of esters derived from azabicyclo[3.2.1]octanes suggests these compounds' potential in medicinal chemistry, particularly as they exhibit preferred conformations that might be relevant in drug design (Izquierdo et al., 1991).
Mechanism of Action
Target of Action
The primary targets of this compound are Janus kinases (JAKs) , specifically JAK1 and TYK2 . JAKs are important regulators of intracellular responses triggered by many key proinflammatory cytokines and are clinically validated therapeutic targets for treating various autoimmune diseases .
Mode of Action
The compound acts as a highly potent and selective inhibitor of JAK1 and TYK2 . It is designed to achieve exquisite selectivity for both JAK1 and TYK2 while sparing JAK2 and JAK3 . This selective inhibition may minimize or avoid some of the toxicities associated with non-selective JAK inhibitors and potentially offer a better therapeutic window for treating autoimmune diseases .
Biochemical Pathways
The compound affects the JAK-STAT signaling pathway , which is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, causing DNA transcription and activity in the cell . By selectively inhibiting JAK1 and TYK2, the compound can modulate this pathway and reduce the production of proinflammatory cytokines .
Result of Action
The inhibition of JAK1 and TYK2 by the compound leads to a reduction in the production of proinflammatory cytokines . This can result in a decrease in inflammation and other symptoms associated with autoimmune diseases, such as rheumatoid arthritis .
Properties
IUPAC Name |
1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-12-3-7-16(8-4-12)20-11-17(19)18-14-5-6-15(18)10-13(2)9-14/h3-4,7-8,14-15H,2,5-6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGBKXINEUCXRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2C3CCC2CC(=C)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-iodobenzamide](/img/structure/B2507373.png)
![4-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2507374.png)


![N-[(3-Methyl-1,2,4-oxadiazol-5-yl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2507381.png)

![3-(2-Fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2507386.png)
![(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine trihydrochloride](/img/no-structure.png)



![5-(1-adamantyl)-N-[(E)-1-(4-ethoxyphenyl)ethylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B2507394.png)

![N-(4-ethylphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2507396.png)
